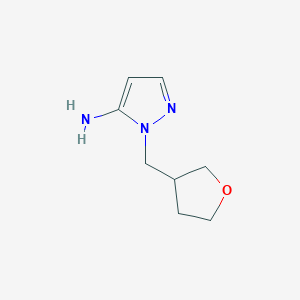

1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-3-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-8-1-3-10-11(8)5-7-2-4-12-6-7/h1,3,7H,2,4-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUVRBKBIJMHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN2C(=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601223209 | |

| Record name | 1-[(Tetrahydro-3-furanyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052564-96-1 | |

| Record name | 1-[(Tetrahydro-3-furanyl)methyl]-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052564-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Tetrahydro-3-furanyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Oxolan 3 Ylmethyl 1h Pyrazol 5 Amine and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine reveals two primary strategic disconnections. The first is the C-N bond linking the oxolane ring to the pyrazole (B372694) nitrogen. The second involves breaking the pyrazole ring itself to identify suitable acyclic precursors.

Identification of Key Synthetic Challenges and Proposed Solutions

The synthesis of this target molecule presents two significant challenges:

Formation of the Pyrazole-5-amine Core: The construction of the pyrazole ring must yield the desired 5-amino substitution pattern. The most reliable solution for this is the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This approach embeds the 5-amino group from the outset.

Regioselective N-Alkylation: Asymmetrically substituted pyrazoles, such as the parent 1H-pyrazol-5-amine, have two distinct ring nitrogens (N1 and N2) that can be alkylated. Achieving selective alkylation at the N1 position is a common challenge in pyrazole chemistry. nih.gov Solutions to this problem often involve controlling reaction conditions such as the base and solvent, or using directing groups. acs.orgbeilstein-journals.org More advanced methods employ enzymatic or catalyst-controlled alkylation to achieve high regioselectivity. nih.gov

Precursor Fragment Identification and Starting Material Considerations

Based on the strategic disconnections, the target molecule can be broken down into two key fragments:

The Pyrazole-5-amine Scaffold: This fragment, 1H-pyrazol-5-amine, serves as the core heterocycle. It can be synthesized or used as a starting point for alkylation.

The (Oxolan-3-yl)methyl Substituent: This fragment requires a reactive handle to facilitate the C-N bond formation. A suitable precursor is an electrophile such as (oxolan-3-yl)methyl bromide or (oxolan-3-yl)methyl tosylate . This electrophile can be prepared from the commercially available (S)-(+)-3-Hydroxytetrahydrofuran or its corresponding racemic alcohol. chemicalbook.com

Classical and Modern Synthetic Routes to the Core Pyrazole Amine Scaffold

The synthesis of the pyrazole-5-amine core is a well-established area of heterocyclic chemistry, with several reliable methods available.

Cyclization Reactions for Pyrazole Ring Formation

The most prevalent and versatile method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine . nih.gov The reaction proceeds through the initial formation of a hydrazone intermediate at the ketone carbonyl, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. nih.govbeilstein-journals.org This method is robust and accommodates a wide range of substituents on the β-ketonitrile precursor.

Alternative precursors for pyrazole ring formation include α,β-unsaturated nitriles, which can also react with hydrazines to yield aminopyrazoles. chim.it In some modern approaches, isoxazoles are used as synthetic equivalents of β-ketonitriles; they undergo a ring-opening/ring-closing sequence with hydrazine to form the corresponding 5-aminopyrazole. chim.it

Table 1: Selected Cyclization Reactions for Pyrazole-5-amine Synthesis

| Precursor 1 | Precursor 2 | Product | Key Features | References |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | Highly versatile and widely used method. | nih.gov, beilstein-journals.org |

| α,β-Unsaturated Nitrile | Hydrazine | Aminopyrazole | Useful for specific substitution patterns. | chim.it |

| Isoxazole (B147169) | Hydrazine | 5-Aminopyrazole | Ring-opening/ring-closing cascade; avoids direct handling of β-ketonitriles. | chim.it |

| Malononitrile Derivative | Hydrazine | 3,5-Diaminopyrazole | Provides access to diaminopyrazoles. | researchgate.net |

Amination Strategies for the Pyrazole-5-amine Moiety

The 5-amino group is typically incorporated into the pyrazole ring during the cyclization step rather than being added to a pre-formed pyrazole. This is achieved by using precursors that contain the necessary nitrogen functionality.

Incorporation during Cyclization: As detailed above, the reaction of β-ketonitriles or related compounds with hydrazine hydrate (B1144303) directly installs the amino group at the 5-position of the resulting pyrazole. nih.gov The nitrile group of the precursor becomes the source of the C5 carbon and the amino group nitrogen. This is the most direct and common strategy.

Direct Amination (Less Common for 5-position): While direct amination of aromatic rings is possible, it is not a standard approach for the synthesis of 5-aminopyrazoles due to the high reactivity of the pyrazole ring towards other reactions and potential regioselectivity issues. The more common methods build the ring with the amine group already in place. However, modern methods for the electrophilic amination of primary amines can be used to generate substituted hydrazines in situ, which can then be used in one-pot pyrazole syntheses. nih.gov

Table 2: Comparison of Amination Strategies

| Strategy | Description | Advantages | Disadvantages |

| Incorporation via Cyclization | The amino group is introduced from a nitrile precursor during the initial ring formation with hydrazine. | High efficiency, excellent regiocontrol for the 5-amino position, widely applicable. | Requires synthesis of the appropriate nitrile-containing precursor. |

| Direct Amination | Introduction of an amino group onto a pre-existing pyrazole ring. | Potentially useful for late-stage functionalization. | Rarely used for the 5-position; challenges with regioselectivity and side reactions. |

Introduction of the Oxolan-3-ylmethyl Substituent

Once the 1H-pyrazol-5-amine scaffold is obtained, the final step is the introduction of the (oxolan-3-yl)methyl group at the N1 position. This is typically achieved via an N-alkylation reaction .

The reaction involves treating the 1H-pyrazol-5-amine with an alkylating agent like (oxolan-3-yl)methyl bromide or another halide/sulfonate ester in the presence of a base. mdpi.com The choice of base and solvent is critical for controlling the regioselectivity of the alkylation. organic-chemistry.org Aprotic solvents like DMF or DMSO are often used. acs.orgorganic-chemistry.org

A significant challenge is the potential for alkylation at either the N1 or N2 position of the pyrazole ring. For 3-substituted pyrazoles, steric hindrance can direct the alkylating agent to the less hindered N1 position. mdpi.com The amino group at C5 may also influence the electronic properties and reactivity of the ring nitrogens. To ensure high regioselectivity for the N1 isomer, various strategies have been developed, including the use of specific base/solvent systems, protecting groups, or advanced catalytic methods that offer precise control over the reaction outcome. nih.govacs.org For instance, using K₂CO₃ in DMSO has proven effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles. acs.org

Table 3: Representative Conditions for N-Alkylation of Pyrazoles

| Alkylating Agent | Base | Solvent | Key Features | References |

| Alkyl Halide | K₂CO₃ | DMSO | Good regioselectivity for N1-alkylation of 3-substituted pyrazoles. | acs.org |

| Alkyl Halide | NaH | THF | A strong base system often used for deprotonation prior to alkylation. | beilstein-journals.org |

| Trichloroacetimidate | Brønsted Acid (e.g., CSA) | DCE | Acid-catalyzed method, avoids strong bases. | mdpi.com, semanticscholar.org |

| Alkyl Halide | Enzyme Cascade | Buffer | Biocatalytic method offering exceptionally high regioselectivity. | nih.gov |

Alkylation and Coupling Reactions for Side Chain Attachment

The introduction of the oxolan-3-ylmethyl side chain onto the pyrazole nitrogen is typically achieved through N-alkylation. This standard method involves the reaction of a pre-formed 1H-pyrazol-5-amine with an appropriate alkylating agent, such as 3-(bromomethyl)oxolane or 3-(tosyloxymethyl)oxolane, in the presence of a base. The base deprotonates the pyrazole ring's N-H group, creating a nucleophilic nitrogen that attacks the electrophilic carbon of the alkylating agent. pharmaguideline.com The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions.

While direct alkylation is common, other coupling reactions can be employed for synthesizing N-substituted pyrazoles. Palladium- or copper-catalyzed C-N coupling reactions are powerful methods for forming N-aryl bonds and can sometimes be adapted for N-alkylation. nih.gov For instance, palladium-catalyzed reactions have been developed for the C-H allylation and benzylation of pyrazoles, demonstrating the capacity for C-N bond formation under catalytic conditions. researchgate.net However, for a simple, non-aromatic side chain like oxolan-3-ylmethyl, direct alkylation with an alkyl halide remains the more straightforward and common approach.

Enzymatic catalysis also presents a selective method for pyrazole alkylation. Engineered enzymes in a cascade system can achieve catalyst-controlled N-alkylation using simple haloalkanes, offering high regioselectivity under mild conditions. researchgate.net This bio-catalytic approach could, in principle, be adapted for the synthesis of this compound.

Table 1: Comparison of General N-Alkylation Strategies for Pyrazoles

| Method | Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical N-Alkylation | Pyrazole, Alkyl Halide, Base (e.g., K₂CO₃, NaH) | Organic solvent (e.g., DMF, Acetonitrile), RT to elevated temp. | Straightforward, widely applicable. | pharmaguideline.com |

| Enzymatic Alkylation | Pyrazole, Haloalkane, Engineered Enzymes (e.g., NSA-synthase) | Aqueous buffer, 30-37 °C | High regioselectivity, mild conditions, green approach. | researchgate.net |

| CuI-Catalyzed Coupling | 4-Iodopyrazole, Alcohol, Base (e.g., t-BuOK) | CuI catalyst, Ligand, High temperature (e.g., 130 °C), Microwave | Direct use of alcohols, good for specific substitutions. | nih.gov |

Stereochemical Control in Oxolane Moiety Incorporation

The oxolan-3-ylmethyl group contains a stereocenter at the C3 position of the oxolane ring. Controlling the stereochemistry of this moiety is crucial for producing enantiomerically pure final compounds, which is often a requirement for pharmaceutical applications. Achieving stereochemical control in the incorporation of the oxolane moiety typically relies on using an enantiomerically pure starting material.

The synthesis would begin with a chiral precursor, such as (R)- or (S)-3-hydroxymethyloxolane. This chiral alcohol can be converted into a good leaving group, for example, by tosylation to form (R)- or (S)-oxolan-3-ylmethyl tosylate, or by conversion to a halide like (R)- or (S)-3-(bromomethyl)oxolane. This chirally defined electrophile is then used in the N-alkylation reaction with 5-aminopyrazole. Since the alkylation reaction does not typically affect the existing stereocenter on the oxolane ring, the stereochemistry of the starting material is transferred directly to the final product. This strategy ensures the production of the desired enantiomer of this compound. Asymmetric synthesis methods to create the chiral oxolane ring itself are also a key aspect of this control.

Advanced Synthetic Strategies and Method Development

Modern synthetic chemistry emphasizes the development of efficient, environmentally friendly, and scalable processes. For the synthesis of this compound and its derivatives, advanced strategies such as green chemistry, flow processing, and novel catalytic systems are being implemented.

Green Chemistry Approaches in Compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For pyrazole synthesis, this involves using safer solvents, alternative energy sources, and catalytic methods to improve atom economy. nih.govacs.org

One significant advancement is the use of water as a solvent for pyrazole synthesis, which avoids the use of toxic and volatile organic solvents. acs.orgthieme-connect.com Multicomponent reactions (MCRs) performed in water represent a particularly green approach, offering high atom economy and simplified workup procedures. acs.org

Alternative energy sources like microwave irradiation and ultrasound have been successfully applied to pyrazole synthesis. researchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. nih.govresearchgate.net Similarly, ultrasound-assisted reactions can enhance reaction rates and yields. nih.govorientjchem.org These techniques are applicable to both the initial pyrazole ring formation and subsequent functionalization steps.

Table 2: Green Synthetic Methods for Pyrazole Derivatives

| Technique | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free or in green solvents (e.g., water, ethanol); reaction times of minutes. | Rapid heating, reduced reaction times, higher yields, cleaner reactions. | nih.gov |

| Ultrasound-Assisted Synthesis | Aqueous media or organic solvents at room or slightly elevated temperatures. | Accelerated reaction rates, improved yields, simple setup. | nih.govorientjchem.org |

| Synthesis in Water | Use of water as a solvent, often with a catalyst. | Environmentally benign, safe, low cost, simplifies purification. | acs.orgthieme-connect.com |

| Solvent-Free Synthesis | Neat reagents mixed and heated (conventionally or via microwave). | Eliminates solvent waste, easy work-up, high efficiency. | researchgate.netnih.gov |

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved reproducibility, and seamless scalability. galchimia.com This technology is particularly well-suited for the multi-step synthesis of heterocyclic compounds like pyrazoles. mdpi.comrsc.org

The synthesis of this compound can be adapted to a continuous flow system. For example, the formation of an intermediate enaminone from a ketone, followed by its condensation with hydrazine to form the pyrazole ring, can be performed sequentially in connected flow reactors. galchimia.com Subsequent N-alkylation could be integrated as a downstream module. nih.gov Operating at elevated temperatures and pressures in sealed flow reactors can accelerate reaction kinetics, often reducing the need for catalysts and shortening residence times to mere minutes. nih.govacs.org This approach allows for rapid optimization and can generate significant quantities of material from a small, automated footprint. acs.orgrsc.org

Catalytic Approaches to Enhance Yields and Selectivity

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. In pyrazole synthesis, catalysts are used to control regioselectivity, improve yields, and allow for milder reaction conditions. A wide array of catalysts, including transition metals, N-heterocyclic carbenes (NHCs), and nanocatalysts, have been employed. nih.govmdpi.com

For the initial pyrazole ring formation, such as in the Knorr synthesis, simple acid or base catalysis is often sufficient. youtube.com However, more advanced catalytic systems are used for complex transformations. Copper and palladium catalysts are widely used for various coupling and cyclization reactions to form and functionalize pyrazoles. nih.govrsc.orgorganic-chemistry.org For instance, copper-catalyzed cycloaddition of sydnones and terminal alkynes provides a regioselective route to 1,4-disubstituted pyrazoles, which has been successfully implemented in continuous flow systems. mdpi.comrsc.org Silver-catalyzed reactions have been shown to be highly efficient for the synthesis of trifluoromethyl-pyrazoles, achieving high yields and regioselectivity at room temperature. mdpi.com

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for asymmetric synthesis, including the construction of chiral pyrazole-containing molecules with excellent enantioselectivity. acs.org For green chemistry applications, heterogeneous nanocatalysts are of great interest as they are easily recoverable and reusable, reducing waste and cost. acs.orgnih.gov

Table 3: Catalytic Systems in Pyrazole Synthesis

| Catalyst Type | Example Catalyst | Application | Advantages | Reference |

|---|---|---|---|---|

| Copper | CuI, Cu₂O | Cycloadditions, C-N coupling, oxidative cyclization. | Inexpensive, versatile, good for flow chemistry. | mdpi.comrsc.orgresearchgate.net |

| Palladium | Pd(OAc)₂ | C-H functionalization (arylation, alkenylation). | High efficiency for C-C and C-H bond functionalization. | researchgate.net |

| Silver | AgOTf | Regioselective synthesis of CF₃-pyrazoles. | High speed and yields at room temperature. | mdpi.com |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Asymmetric synthesis of chiral pyrazoles. | Metal-free, high enantioselectivity. | acs.org |

| Nanocatalyst | nano-ZnO, Magnetic nano-[CoFe₂O₄] | Multicomponent reactions. | Environmentally friendly, reusable, high efficiency. | nih.govmdpi.com |

Scale-Up Considerations for Laboratory Research Quantities

Transitioning the synthesis of a compound from a small, discovery scale (milligrams) to larger, laboratory research quantities (grams to hundreds of grams) presents several challenges. For the synthesis of this compound, key considerations include managing reaction exotherms, ensuring efficient mixing, and developing scalable purification strategies.

In batch synthesis, reactions that are easily managed on a small scale can become hazardous when scaled up due to changes in the surface-area-to-volume ratio, which can lead to poor heat dissipation and potential thermal runaway. The addition of reagents and control of reaction temperature must be carefully managed.

Purification is another major hurdle. While flash chromatography is convenient for small quantities, it becomes costly, time-consuming, and generates significant waste at larger scales. Developing a robust crystallization procedure for the final product or key intermediates is highly desirable for efficient and scalable purification.

Continuous flow chemistry offers a compelling solution to many scale-up challenges. acs.org The excellent heat transfer and mixing in microreactors mitigate safety risks associated with exothermic reactions. Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than re-developing the process in larger vessels. rsc.org This makes flow synthesis a practical and efficient method for producing kilogram quantities of materials for advanced laboratory research or preclinical studies. acs.orgmdpi.com

Optimization of Reaction Conditions for Increased Throughput

To enhance the efficiency and throughput of the synthesis of this compound, several reaction parameters can be systematically optimized. High-throughput screening (HTS) techniques and Design of Experiments (DoE) methodologies are powerful tools to rapidly identify optimal conditions. youtube.comnih.govyoutube.com

Key Parameters for Optimization:

Catalyst Screening: While many pyrazole syntheses can proceed without a catalyst, the use of both acid and base catalysts can significantly influence reaction rates and regioselectivity. For instance, nano-ZnO has been employed as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles. mdpi.com A high-throughput screening of various Lewis and Brønsted acids, as well as organic and inorganic bases, could identify a catalyst that accelerates the condensation and cyclization steps. youtube.com

Solvent Selection: The choice of solvent can impact reactant solubility, reaction temperature, and the stability of intermediates. While alcohols like ethanol (B145695) are common, greener solvents or even solvent-free conditions should be explored. chiralpedia.com Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often by a factor of ten, for the synthesis of aminopyrazoles. researchgate.netchim.it

Temperature and Reaction Time: A DoE approach can be used to map the relationship between temperature, reaction time, and product yield/purity. This allows for the identification of the optimal balance to maximize throughput without compromising the quality of the final product. youtube.com

Reactant Stoichiometry: Fine-tuning the molar ratios of the (oxolan-3-yl)methylhydrazine and the β-ketonitrile can improve yield and minimize the formation of byproducts resulting from side reactions.

The table below illustrates a hypothetical Design of Experiments (DoE) matrix for optimizing the synthesis, focusing on key variables.

| Experiment | Catalyst | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Hydrazine:Ketonitrile) |

| 1 | None | Ethanol | 80 | 12 | 1:1 |

| 2 | Acetic Acid | Toluene | 110 | 8 | 1:1.2 |

| 3 | Piperidine | Methanol | 65 | 10 | 1.2:1 |

| 4 | Nano-ZnO | Acetonitrile (B52724) | 82 | 6 | 1:1 |

| 5 | None (MW) | Ethanol | 120 | 0.5 | 1:1.1 |

| 6 | Acetic Acid (MW) | Toluene | 150 | 0.3 | 1.1:1 |

This table is a representative example of a DoE approach and does not reflect actual experimental data.

By analyzing the outcomes of these varied conditions, a response surface can be generated to predict the optimal combination of factors for maximizing the throughput of this compound synthesis. youtube.com

Methodologies for Purity Assessment in Research-Scale Synthesis

Ensuring the purity of this compound at the research scale is critical for accurate biological evaluation and further synthetic transformations. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are the workhorse techniques for purity assessment. Due to the polar nature of the target compound, containing an amine and an ether, a polar-modified stationary phase or a hydrophilic interaction liquid chromatography (HILIC) column may provide better retention and peak shape than a standard C18 column. An ACQUITY UPLC BEH Amide column, for example, is suitable for the analysis of highly polar cationic compounds. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. nih.govresearchgate.net

Chiral HPLC: Since the oxolane ring contains a stereocenter, this compound is a chiral molecule. If synthesized from a racemic starting material, the product will be a racemic mixture. Chiral HPLC is essential to separate and quantify the individual enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are effective for resolving a wide range of chiral compounds, including pyrazole derivatives. nih.govacs.orgcsfarmacie.cz Both normal-phase and polar organic modes can be explored to achieve baseline separation. nih.govacs.org Supercritical fluid chromatography (SFC) with a chiral stationary phase can be a faster and greener alternative for both analytical and preparative-scale separations. chromatographyonline.com

The following table provides a hypothetical set of HPLC conditions for the analysis of this compound.

| Parameter | Achiral (Purity) Analysis | Chiral (Enantiomeric Excess) Analysis |

| Column | UPLC BEH Amide, 1.7 µm, 2.1 x 50 mm | Lux Cellulose-2, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | n-Hexane |

| Mobile Phase B | Acetonitrile | Isopropanol |

| Gradient/Isocratic | Gradient: 5% to 95% B over 5 min | Isocratic: 90:10 (A:B) |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm and/or MS | UV at 254 nm |

This table is a representative example and does not reflect actual experimental data.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. For purity assessment, Quantitative NMR (qNMR) is a powerful, primary method that can determine the absolute purity of a sample without the need for a specific reference standard of the analyte. bruker.comnih.govnih.govox.ac.uk By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the target compound can be calculated by comparing the integral of a specific analyte proton signal to that of a proton signal from the internal standard. acs.org

Mass Spectrometry (MS): Coupled with a chromatographic inlet (LC-MS or UPLC-MS), mass spectrometry provides molecular weight confirmation and can detect impurities at very low levels. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized compound. nih.govmdpi.com

By employing a combination of these methodologies, the purity of research-scale batches of this compound can be accurately and reliably determined.

Computational and Theoretical Investigations of the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule, providing information about its electronic properties and energy.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the compound's dynamic behavior.

Computational Modeling of Solvent Effects on Molecular Conformation

The three-dimensional conformation of 1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine is crucial for its interaction with biological targets. The surrounding solvent environment can significantly influence this conformation. Computational modeling allows for the investigation of these solvent effects through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

In these models, the solvent can be represented either explicitly, with individual solvent molecules surrounding the solute, or implicitly, as a continuous medium with specific dielectric properties. By calculating the potential energy of the compound in various solvents (e.g., water, ethanol (B145695), dimethyl sulfoxide), researchers can predict the most stable conformations. For instance, the flexible oxolane and methylamine (B109427) groups are subject to conformational changes to minimize steric hindrance and optimize solvation. In polar solvents, conformations that expose the polar amine and ether oxygen to the solvent for hydrogen bonding would be favored. Conversely, in non-polar environments, a more compact conformation might be adopted.

A computational study on the gold(I) catalyzed cycloisomerization of other heterocyclic compounds demonstrated how non-covalent interactions with solvent molecules can influence reaction mechanisms and molecular arrangements. researchgate.net Similar principles apply to the conformational stability of this compound, where solvent interactions are key to determining the energetically preferred shape.

Molecular Docking and Ligand-Target Interaction Studies (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds against known biological targets.

For a pyrazole-based compound like this compound, potential biological targets often include enzymes such as kinases and oxidoreductases, which are implicated in various diseases. researchgate.net Studies on similar pyrazole (B372694) derivatives have identified binding pockets within several model receptors. nih.govresearchgate.netnih.gov

For example, docking studies have shown that pyrazole derivatives can bind effectively to the ATP-binding pocket of protein kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.govrsc.org The binding site for pyrazoles within monoamine oxidase-A (MAO-A) has also been characterized, involving interactions with key amino acid residues. nih.gov The identification of these pockets is the first step in understanding the compound's potential mechanism of action.

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. nih.govacs.org These interactions, though weaker than covalent bonds, collectively determine the binding affinity and specificity. nih.gov For this compound, the key functional groups for forming such interactions are the pyrazole ring, the primary amine, and the ether oxygen of the oxolane ring.

Predicted Interactions for this compound:

Hydrogen Bonds: The primary amine (-NH2) group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen atom of the oxolane ring can act as hydrogen bond acceptors. These are critical for anchoring the ligand within a binding pocket. nih.gov

Hydrophobic Interactions: The carbon framework of the pyrazole and oxolane rings can engage in hydrophobic interactions with non-polar amino acid residues like valine, leucine, and alanine (B10760859) in the receptor's binding site. nih.gov

π-Interactions: The aromatic pyrazole ring can participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) or C-H···π interactions. mdpi.com

These interactions are fundamental to molecular recognition and the function of many proteins. nih.gov

Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Studies on various pyrazole derivatives have reported a range of binding affinities depending on the specific target. researchgate.netnih.govphyschemres.org For instance, binding energies for different pyrazole compounds targeting kinases have been reported in the range of -7 to -10 kcal/mol. researchgate.net

The binding mode describes the precise orientation of the ligand and specifies which atoms are involved in interactions with which amino acid residues. For example, a docking simulation might predict that the amine group of our compound forms a hydrogen bond with the backbone carbonyl of a specific glutamic acid residue, while the pyrazole ring is nestled in a hydrophobic pocket.

Table 1: Hypothetical Predicted Binding Affinities for this compound with Model Receptors

| Model Receptor Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | 2VTO | -8.5 | Leu83, Glu81, Asp145 |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.9 | Met793, Leu718, Gly796 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 2QU5 | -9.2 | Cys919, Asp1046, Glu885 |

| Monoamine Oxidase-A (MAO-A) | 2Z5X | -7.5 | Tyr407, Phe208, Tyr444 |

Note: This table is for illustrative purposes and contains hypothetical data based on typical values found for similar pyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. nih.govacs.org

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that describe the physicochemical, topological, or electronic properties of a molecule. For a compound like this compound, a wide range of descriptors can be calculated from its 2D or 3D structure.

Studies on pyrazole derivatives have highlighted the importance of several classes of descriptors in building predictive QSAR models. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptor Example | Description | Relevance to Design |

| Topological | Adjacency Distance Matrix Descriptors | Describes the connectivity and branching of the molecular skeleton. acs.org | Optimizing the molecular shape and size for better fit into a binding pocket. |

| Constitutional | Molecular Volume | The total volume occupied by the molecule. | Influences transport properties and steric interactions within the binding site. |

| Constitutional | Number of Multiple Bonds | A count of double and triple bonds in the molecule. | Relates to the rigidity and electronic properties of the compound. |

| Physicochemical | XlogP | A calculated measure of the compound's lipophilicity (oil/water partition coefficient). uni.lu | Important for predicting membrane permeability and absorption. |

| Electronic | Electrostatic Field Contributions | Describes the distribution of positive and negative charges across the molecule. | Guides the optimization of electrostatic interactions with the target receptor. |

By developing a QSAR model using a set of known active and inactive pyrazole analogues, the model could then be used to predict the biological activity of this compound and guide the design of new derivatives with potentially enhanced activity. nih.govresearchgate.net

Development of Predictive Models for Chemical Design Principles

The development of predictive models for chemical design is a cornerstone of modern medicinal chemistry and materials science, and pyrazole scaffolds are frequently included in these studies. eurasianjournals.com While no predictive models have been developed specifically for this compound, the principles can be understood from studies on related analogues.

Computational techniques are instrumental in building these models. For example, molecular docking studies are used to predict the binding affinity and interaction of pyrazole derivatives with biological targets, such as enzymes or receptors. nih.govresearchgate.net These studies calculate binding energy and analyze interactions with amino acid residues, which helps in designing novel therapeutic agents. researchgate.net

Furthermore, conceptual Density Functional Theory (CDFT) is employed to calculate various reactivity parameters. nih.gov These parameters help in evaluating a molecule's tendency for charge transfer processes, which is crucial for predicting drug-receptor interactions. nih.gov By analyzing a series of pyrazole derivatives, researchers can build structure-activity relationship (SAR) models to guide the design of new compounds with optimized properties. researchgate.net The table below shows examples of predicted data that could serve as foundational parameters for such models.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₃N₃O | uni.lu |

| Monoisotopic Mass | 167.10587 Da | uni.lu |

| XlogP | 0.1 | uni.lu |

| InChIKey | ULUVRBKBIJMHJF-UHFFFAOYSA-N | uni.lu |

This table contains data predicted by computational models.

Reaction Pathway Predictions and Mechanism Elucidation

The prediction of reaction pathways and the elucidation of their mechanisms through computational means are critical for optimizing synthetic routes and understanding chemical stability.

The synthesis of this compound involves the N-alkylation of a 1H-pyrazol-5-amine core with a suitable oxolan-3-ylmethyl halide or equivalent electrophile. The pyrazole ring system is known to exhibit tautomerism, which can influence reactivity and the regioselectivity of reactions like N-alkylation. mdpi.com

Computational studies on the N-alkylation of pyrazole have been performed to clarify the reaction mechanism. researchgate.net Theoretical investigations using quantum-chemical modeling can analyze the elementary steps involved in the reaction. researchgate.net For the synthesis of substituted pyrazoles, computational methods can help predict the regioselectivity of the reaction, determining whether alkylation occurs at the N1 or N2 position of the pyrazole ring. researchgate.netmdpi.com Factors such as the nature of the substituent on the pyrazole ring and the choice of solvent and base can be modeled to predict the most likely product. mdpi.com Electron-donating groups at the C3 or C5 position, for instance, have been shown through theoretical calculations to increase the basicity and influence the reactivity of the pyrazole ring. mdpi.com

A general synthetic approach involves the reaction of a 5-aminopyrazole with an alkyl halide in the presence of a base. mdpi.com Computational analysis of this type of reaction would typically involve calculating the transition state energies for the different possible pathways to determine the most favorable route.

While no specific theoretical studies on the degradation pathways of this compound have been published, potential pathways can be hypothesized based on the functional groups present. The molecule contains an amine group, a pyrazole ring, and a tetrahydrofuran (B95107) (oxolane) ring, all of which can be susceptible to degradation under certain conditions.

Theoretical degradation studies would typically model reactions such as:

Oxidation: The amine group and the pyrazole ring could be susceptible to oxidative degradation. Computational models can predict the most likely sites of oxidation by calculating electron densities and bond dissociation energies.

Hydrolysis: The ether linkage in the oxolane ring could undergo hydrolysis, particularly under acidic conditions. Quantum mechanical calculations could model the reaction pathway and energy barriers for the cleavage of the C-O bond.

Photodegradation: Pyrazole derivatives are known to have photophysical properties, and prolonged exposure to UV light could lead to degradation. mdpi.com Theoretical studies can predict the electronic absorption spectra and identify excited states that might lead to photochemical reactions. researchgate.net

These theoretical investigations provide valuable insights into the intrinsic stability of the molecule and help in predicting its shelf-life and potential degradation products under various environmental conditions.

Structure Activity Relationship Sar and Rational Design Principles

Systematic Modification Strategies for the Pyrazole (B372694) Core

The pyrazole moiety is a privileged structure in medicinal chemistry, offering multiple vectors for modification to fine-tune a compound's interaction with biological targets. nih.govnih.gov Modifications to this core can profoundly alter the electronic, steric, and hydrogen-bonding capabilities of the entire molecule.

The electronic nature and size of substituents on the pyrazole ring are critical determinants of a compound's properties and biological activity. The parent pyrazole ring contains both a basic, pyridine-like nitrogen and an acidic, pyrrole-like nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. nih.govmdpi.com The character of substituents can modulate this delicate balance.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the pyrazole ring can alter its acidity, basicity, and aromaticity. nih.govresearchgate.net For instance, studies on substituted pyrazoles have shown that EDGs can increase the acidity of the pyrrole-like NH group. nih.gov Conversely, substituting the nitrogen atom of a pyrazole with an electron-withdrawing group tends to decrease the ring's aromaticity. researchgate.net In the context of 1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine, the 5-amino group is a strong EDG, which significantly influences the electronic distribution of the pyrazole ring. Further substitution on the carbon atoms of the ring would modulate these properties. Theoretical studies on similar pyrazole derivatives have shown that EWGs can enhance certain optoelectronic properties, which may be relevant for materials science applications. researchgate.net

Steric Effects: The size and position of substituents dictate how a molecule can fit into a binding pocket. Studies on pyrazole derivatives as enzyme inhibitors have demonstrated that steric bulk can be either beneficial or detrimental. For example, in a series of pyrazole inhibitors of CYP2E1, increasing the size of a substituent from a methyl to a larger phenyl group did not improve affinity, likely due to steric clashes. nih.gov However, the introduction of a methyl group did increase affinity compared to the unsubstituted pyrazole, suggesting that a certain level of steric bulk is required to make favorable hydrophobic contacts. nih.gov

| Pyrazole Substituent | Observed Effect | Potential Implication for Activity | Reference |

|---|---|---|---|

| -H (Unsubstituted) | Lower affinity for CYP2E1 catalytic site. | Sub-optimal hydrophobic interactions. | nih.gov |

| -CH₃ (at C4) | 50-fold increase in affinity compared to unsubstituted. | Enhanced hydrophobic contacts without steric hindrance. | nih.gov |

| -C₆H₅ (at C3) | No increase in affinity relative to unsubstituted. | Potential for steric clashes within the binding site. | nih.gov |

| -NH₂ (at C5) | Strong electron-donating group. | Modulates ring electronics and provides a key H-bond donor site. | nih.gov |

Replacing atoms within the pyrazole core itself or in key functional groups can dramatically alter the molecule's geometry and binding potential. A common strategy in medicinal chemistry is bioisosteric replacement, where a functional group is exchanged for another with similar steric and electronic properties.

One of the most direct examples of heteroatom replacement is the substitution of the pyrazole ring with another five-membered heterocycle. In the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, replacing the pyrazole ring with an isoxazole (B147169) resulted in a complete loss of activity. nih.govacs.org This highlights the crucial role of the pyrazole's specific arrangement of nitrogen atoms, likely for establishing a critical double hydrogen bond interaction with the target protein. nih.govacs.org

More advanced strategies involve the synthesis of pyrazoles from different heterocyclic precursors. A novel "strategic atom replacement" approach has been developed where an isothiazole (B42339) is converted into an N-alkyl pyrazole. nih.gov This method involves a net swap of the isothiazole's sulfur atom for a nitrogen atom and its accompanying alkyl group, providing a unique way to control the final molecular architecture and achieve isomerically pure products. nih.gov Such a strategy could theoretically be applied to generate analogs of this compound from a corresponding isothiazole precursor.

Exploration of the Oxolan-3-ylmethyl Side Chain

The N1-substituent, in this case, the oxolan-3-ylmethyl group, is a key driver of physicochemical properties and can be systematically modified to improve parameters such as solubility, metabolic stability, and cell permeability.

The oxolane (tetrahydrofuran, THF) ring is a common motif in medicinal chemistry. However, replacing it with a smaller, more polar four-membered oxetane (B1205548) ring has emerged as a powerful strategy to fine-tune molecular properties. nih.govresearchgate.net Oxetanes are sp³-rich, three-dimensional fragments that can improve aqueous solubility, reduce lipophilicity, and block sites of metabolism. nih.govdigitellinc.com

| Property | Oxolane (THF) Side Chain | Oxetane Side Chain | Reference |

|---|---|---|---|

| Lipophilicity (LogD) | Higher | Lower (more polar) | nih.gov, acs.org |

| Aqueous Solubility | Generally lower | Generally higher | researchgate.net, nih.gov |

| Metabolic Stability | Can be a site of metabolism | Can block metabolically labile sites | nih.gov, nih.gov |

| Molecular Shape | More flexible, puckered envelope/twist conformations | More rigid, puckered, distinct 3D geometry | nih.gov |

The oxolan-3-ylmethyl side chain contains a stereocenter at the C3 position of the oxolane ring. This means the compound exists as two non-superimposable mirror images, or enantiomers (R and S). It is a fundamental principle of pharmacology that enantiomers can have vastly different interactions with chiral biological macromolecules like proteins and enzymes. nih.gov

The theoretical basis for this difference is often explained by the "three-point attachment model," which posits that for a receptor to distinguish between enantiomers, there must be at least three points of interaction. If one enantiomer fits the binding site perfectly across these three points, its mirror image will not be able to achieve the same optimal fit.

This theoretical principle has been demonstrated empirically in numerous studies. In a relevant example involving a side chain similar to the one , the introduction of an oxetane created a new chiral center. nih.govacs.org Researchers found that the (+)-(R) enantiomer was 16 times more potent than its corresponding (-)-(S) enantiomer, a clear demonstration that the specific three-dimensional arrangement of the atoms is critical for molecular recognition and biological activity. nih.govacs.org Therefore, for this compound, it is highly probable that the R and S enantiomers would exhibit different biological activities, and the synthesis of enantiomerically pure forms would be a critical step in any rational design program.

Linker Chemistry and Its Influence on Conformational Flexibility

The methylene (B1212753) (-CH₂-) group that connects the pyrazole N1 atom to the oxolane C3 atom acts as a linker. The nature of this linker—its length, rigidity, and composition—governs the relative orientation and conformational freedom of the pyrazole core and the oxolane side chain.

Modifying this linker is a key strategy for optimizing the presentation of the two main structural motifs to a biological target. For example, increasing the length of the linker (e.g., to an ethyl or propyl chain) would increase the molecule's flexibility and the distance between the two rings. This could allow the molecule to span a larger binding site or adopt a more favorable, lower-energy conformation for binding.

Conversely, introducing rigidity, perhaps by incorporating a double bond or a small ring, would restrict the number of available conformations. This can be advantageous if the locked conformation is the one required for binding (the "bioactive conformation"), as it reduces the entropic penalty of binding.

Studies on other molecular scaffolds have shown that even subtle changes to a linker can have profound effects. In one SAR study, replacing an oxygen atom linker with a nitrogen or a methylene unit completely abolished the compound's inhibitory activity. nih.govacs.org This demonstrates that the specific atoms of the linker, not just its length, are critical, as they influence bond angles, polarity, and hydrogen-bonding potential. For this compound, replacing the -CH₂- linker with bioisosteres like -O- (an ether) or -NH- (an amine) would significantly alter its conformational preferences and electronic properties, providing a clear avenue for SAR exploration.

Design of Rigid versus Flexible Linkers

The oxolan-3-ylmethyl group in this compound serves as a flexible linker. Flexible linkers, often rich in amino acids like Glycine and Serine in biologics, provide structural adaptability, allowing the molecule to adopt various conformations to fit into a binding pocket. nih.govigem.org This flexibility can be advantageous for optimizing interactions with a target protein. igem.org

In contrast, rigid linkers are employed when a specific distance and orientation between domains are necessary to maintain independent functions or to fit a well-defined binding site. nih.govnih.gov These linkers, which may incorporate proline residues or adopt α-helical structures, offer more predictable conformations. igem.orgnih.gov The use of a rigid linker can enhance binding affinity by reducing the entropic penalty associated with the "freezing" of a flexible linker upon binding.

The table below illustrates a hypothetical comparison between the existing flexible linker in the parent compound and potential rigid replacements.

| Linker Type | Example Moiety | Rationale | Potential Impact |

| Flexible | oxolan-3-ylmethyl | Allows conformational sampling to optimize binding interactions. | May have an entropic cost upon binding; conformation is less predictable. |

| Rigid | 1,4-disubstituted cyclohexane | Provides a fixed distance and geometry between the pyrazole core and a terminal functional group. | May improve binding affinity if the rigid conformation is optimal for the target; could lead to loss of activity if the conformation is incorrect. |

| Rigid | para-substituted phenyl | Offers a flat, rigid scaffold to project substituents into specific regions of a binding site. | Can introduce favorable aromatic interactions; limits conformational freedom. |

Conformational Analysis of Linker Variations

The conformational flexibility of the oxolan-3-ylmethyl linker in this compound is a key determinant of its interaction with biological targets. The tetrahydrofuran (B95107) (oxolane) ring is not planar and exists in a dynamic equilibrium between various "envelope" and "twist" conformations. This pseudorotation allows the substituents on the ring to adopt different spatial arrangements.

Furthermore, the single bonds in the methyl linker (the CH2 group connecting the oxolane ring to the pyrazole nitrogen) allow for free rotation. This rotation, combined with the flexibility of the oxolane ring, means the molecule can present the aminopyrazole pharmacophore in a wide array of three-dimensional orientations. Computational modeling techniques, such as molecular dynamics simulations, can be used to explore the conformational landscape of this linker and identify low-energy, stable conformations that may be relevant for biological activity.

De Novo Design Approaches Based on Computational Insights

De novo design utilizes computational tools to construct novel molecules with desired properties, often starting from a fragment or a known binding site. springernature.com For a compound like this compound, these approaches can guide the generation of new analogs with potentially improved activity.

Fragment-Based Design Strategies for Novel Analogs

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery. nih.gov It involves identifying small chemical fragments that bind weakly to a biological target and then growing or linking them to create a more potent lead compound.

In the context of this compound, the molecule can be conceptually dissected into two primary fragments:

The 1H-pyrazol-5-amine fragment: This is a known pharmacophore in many biologically active compounds. nih.govmdpi.com

The oxolan-3-ylmethyl fragment: This serves as the vector or linker group.

An FBDD approach could involve screening a library of fragments to find alternatives that bind to the target region occupied by the oxolane group, potentially identifying new interactions that can be exploited to enhance affinity. Alternatively, the aminopyrazole core could be used as a starting point, with different fragments grown from the N1 position to explore the surrounding binding pocket. nih.gov

Scaffold Hopping and Bioisosteric Replacements (theoretical applications)

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.govresearchgate.net

Scaffold Hopping: This involves replacing the central molecular core (the scaffold) with a chemically different but functionally similar one. nih.govresearchgate.net For this compound, the pyrazole ring is the primary scaffold. A theoretical scaffold hopping approach could replace the pyrazole ring with other five- or six-membered heterocycles that can maintain a similar spatial arrangement of key functional groups.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, leading to similar biological effects. researchgate.netresearchgate.net This can be applied to both the scaffold and its substituents. For instance, the amine group (-NH2) on the pyrazole ring could be replaced by a hydroxyl (-OH) or a small alkyl group to probe the importance of the hydrogen bond donor. The oxygen atom in the oxolane ring could be replaced by a sulfur (to give a thietane) or a nitrogen atom to explore the impact of different heteroatoms on binding and physicochemical properties.

The following table provides theoretical examples of these strategies applied to the parent compound.

| Design Strategy | Original Fragment | Theoretical Replacement | Rationale |

| Scaffold Hopping | 1H-pyrazol-5-amine | 1H-triazol-5-amine | To explore a different heterocyclic core with altered electronic properties but similar geometry. researchgate.net |

| Scaffold Hopping | 1H-pyrazol-5-amine | 2-aminopyridine | To introduce a six-membered aromatic ring, potentially altering solubility and metabolic stability. mdpi.com |

| Bioisosteric Replacement | -NH2 (on pyrazole) | -OH | To evaluate the role of the hydrogen bond donor/acceptor character at this position. |

| Bioisosteric Replacement | Oxygen (in oxolane ring) | Sulfur (Thiolane) | To modify the polarity and hydrogen bonding capacity of the linker. |

Methodologies for SAR Data Analysis and Interpretation

To systematically understand the relationship between structural changes and biological activity, various data analysis methodologies are employed. These range from simple qualitative observations to complex statistical models. researchgate.net

Statistical Approaches in SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to develop a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ubaya.ac.idnih.gov By quantifying physicochemical properties (descriptors) of molecules, such as lipophilicity (logP), electronic effects, and steric parameters, a predictive model can be built.

For a series of analogs of this compound, a QSAR study would involve:

Synthesizing a diverse set of analogs: This would include variations in the linker and substitutions on both the pyrazole and oxolane rings.

Measuring their biological activity: This provides the dependent variable for the model.

Calculating molecular descriptors: These are the independent variables.

Developing a statistical model: Techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to correlate the descriptors with activity. ubaya.ac.idshd-pub.org.rs

A typical MLR equation would take the form: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such a model can predict the activity of new, unsynthesized compounds and provide insight into which properties are most important for biological function, thereby guiding further drug design efforts. ubaya.ac.id

Visualization Techniques for Structure-Activity Landscapes

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of modern medicinal chemistry, providing crucial insights for the optimization of drug candidates. For a given chemical scaffold, such as that of this compound, understanding how subtle structural modifications impact biological activity is paramount. Structure-Activity Landscapes (SALs) offer a powerful conceptual and visual framework for this purpose. nih.gov A SAL is a graphical representation that integrates compound similarity with biological potency, allowing researchers to intuitively grasp complex SAR trends. nih.govnih.gov

The primary goal of visualizing these landscapes is to identify key topographical features that can guide rational drug design. These features include:

Smooth Regions: Areas where significant changes in molecular structure result in only minor variations in biological activity.

Activity Cliffs: Regions where a small, discrete structural change leads to a sharp and significant drop or increase in activity. Identifying these cliffs is of high interest as they can reveal specific molecular interactions that are critical for potency. nih.gov

Several computational techniques have been developed to generate and visualize these landscapes, each offering a unique perspective on the underlying SAR data.

Three-Dimensional (3D) Activity Landscapes: This is one of the more intuitive visualization methods. nih.gov In this approach, a chemical space is projected onto a two-dimensional plane, with biological activity (e.g., pIC₅₀) plotted as the third dimension. This creates a topographical map where peaks represent high activity, valleys represent low activity, and steep gorges indicate activity cliffs. nih.gov The topology of these generated landscapes can reveal global SAR characteristics of a compound series. nih.gov For a series of analogues derived from the this compound core, this visualization could powerfully illustrate which regions of the molecule are tolerant to substitution (smooth plains) and which are highly sensitive (cliffs).

Structure-Activity Landscape Index (SALI): The SALI metric provides a quantitative method to identify activity cliffs. blogspot.comnih.gov It is calculated for pairs of molecules and combines their structural similarity with their difference in activity. researchgate.net The formula is expressed as:

SALI = |Activityᵢ - Activityⱼ| / (1 - Similarityᵢⱼ)

A high SALI value for a pair of structurally similar compounds indicates a significant activity cliff. blogspot.comresearchgate.net This data can be visualized as a matrix or a network graph, where compounds are nodes and the edges are weighted by their SALI values, immediately drawing attention to the most informative SAR trends. nih.gov

SAR Maps: This technique, often likened to a heat map, is particularly useful for chemists analyzing R-group decompositions. youtube.com For a series based on this compound, one could define variable R-groups at different positions (e.g., on the pyrazole ring or the oxolane moiety). The SAR map would be a matrix where rows and columns represent different substituents at these R-group positions. Each cell, representing a unique compound, is then color-coded by its biological activity. This format allows for the rapid identification of patterns, assessment of the additivity of substituent effects, and pinpointing of missing analogues that should be synthesized. youtube.com

To illustrate how data for such visualizations would be structured, consider a hypothetical series of analogues of this compound. Researchers would synthesize or computationally model derivatives with modifications at key positions and measure their biological activity against a specific target. The resulting data could be compiled as shown in the interactive table below.

Interactive Data Table: Hypothetical SAR Data for this compound Analogues

| Compound ID | R¹ Substitution (at Pyrazole C3) | R² Substitution (at Amino Group) | pIC₅₀ | Tanimoto Similarity to Parent | SALI Value (vs. Parent) |

| Parent | -H | -H | 6.5 | 1.00 | 0.0 |

| An-001 | -CH₃ | -H | 6.8 | 0.95 | 6.0 |

| An-002 | -Cl | -H | 7.5 | 0.92 | 12.5 |

| An-003 | -H | -CH₃ | 6.4 | 0.96 | 2.5 |

| An-004 | -H | -C(=O)CH₃ (Acetyl) | 5.2 | 0.88 | 10.8 |

| An-005 | -Cl | -CH₃ | 7.6 | 0.89 | 10.0 |

In this hypothetical dataset, the transition from the parent compound to An-002 (addition of a chloro group) shows a significant increase in potency for a relatively small structural change, resulting in a high SALI value. This pair would be identified as an activity cliff. Conversely, the transition to An-003 (methylation of the amine) results in a negligible change in activity. Visualizing this data on a 3D landscape would show An-002 on a sharp peak relative to the parent, while An-003 would lie on a relatively flat plain. These visualization tools are critical for transforming raw data into actionable intelligence, enabling medicinal chemists to rationalize complex SAR and guide the design of new, more effective pyrazole-based therapeutic agents. researchgate.netnih.gov

Advanced Chemical Studies and Reactivity

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Amine

The reactivity of aminopyrazoles is generally characterized by the nucleophilic nature of the exocyclic amino group and the pyrazole ring, making them susceptible to reactions with electrophiles. Conversely, reactions involving the amine as a leaving group or direct nucleophilic attack on the ring are less common but theoretically possible under specific conditions.

Investigation of Reaction with Electrophiles (e.g., Acylation, Sulfonation)

No specific studies detailing the acylation, sulfonation, or other electrophilic substitution reactions on 1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine have been reported. While it can be hypothesized that the exocyclic amino group would be the primary site of attack for electrophiles like acyl chlorides or sulfonyl chlorides, leading to the corresponding amides and sulfonamides, no experimental data such as reaction conditions, yields, or spectroscopic characterization of the products for this specific compound are available.

Table 1: Hypothetical Electrophilic Reactions of this compound (Note: The following table is illustrative of potential reactions, but is not based on published experimental data for this specific compound.)

| Electrophile | Predicted Product | Status |

|---|---|---|

| Acetyl chloride | N-(1-(oxolan-3-ylmethyl)-1H-pyrazol-5-yl)acetamide | No data available |

| Benzenesulfonyl chloride | N-(1-(oxolan-3-ylmethyl)-1H-pyrazol-5-yl)benzenesulfonamide | No data available |

There are no available studies on the reactions of this compound with nucleophiles or an evaluation of its amine group's capability as a leaving group. Such reactions, for instance, a Sandmeyer-type reaction to replace the amino group, have not been documented for this molecule.

Radical Chemistry and Theoretical Oxidation/Reduction Potentials

The radical chemistry of pyrazole amines is not extensively explored, and specific information for the title compound is absent from the literature.

Generation and Reactivity of Radical Intermediates

No research has been published on the generation of radical intermediates from this compound. Investigations into its behavior under radical-generating conditions (e.g., using initiators like AIBN or photochemical methods) and the subsequent reactivity of any potential radical species have not been documented.

Theoretical Electrochemical Characterization

A search for theoretical studies on the oxidation and reduction potentials of this compound yielded no results. Computational chemistry studies that would provide insights into its electrochemical properties, such as HOMO/LUMO energy levels and electron affinity, have not been published.

Table 2: Theoretical Electrochemical Data for this compound (Note: No published data is available for this compound.)

| Property | Value | Status |

|---|---|---|

| Oxidation Potential (V) | Not determined | No data available |

| Reduction Potential (V) | Not determined | No data available |

| HOMO Energy (eV) | Not calculated | No data available |

| LUMO Energy (eV) | Not calculated | No data available |

Photochemistry and Theoretical Photophysical Properties

The photochemical and photophysical properties of this compound remain uninvestigated. There are no reports on its absorption and emission spectra, quantum yields, or any photochemical reactions it might undergo upon irradiation. Theoretical calculations that could predict its electronic transitions and excited-state behavior are also not present in the current body of scientific literature.

Table 3: Photophysical Properties of this compound (Note: No published data is available for this compound.)

| Property | Value | Status |

|---|---|---|

| Absorption Maximum (λmax, nm) | Not measured | No data available |

| Molar Absorptivity (ε, M-1cm-1) | Not measured | No data available |

| Emission Maximum (λem, nm) | Not measured | No data available |

| Quantum Yield (Φ) | Not measured | No data available |

Light-Induced Transformations and Excited State Behavior

While specific studies on this compound are unavailable, the photochemistry of pyrazole derivatives can involve various transformations. For some pyrazole-containing systems, UV irradiation can induce photochromic behavior, leading to a reversible change in color. mdpi.com The presence of the amino group on the pyrazole ring is expected to influence the electronic transitions, potentially leading to intramolecular charge transfer (ICT) upon photoexcitation. The oxolane group, being a saturated heterocycle, is generally not photoactive itself but could influence the photophysical properties through steric and electronic effects on the pyrazole core.

Theoretical Fluorescence and Absorbance Characteristics

No experimental absorbance or fluorescence spectra for this compound have been published. Theoretical predictions can be made based on its structure. The pyrazole ring system is aromatic and will exhibit UV absorbance. The primary chromophore is the aminopyrazole system. The amino group acts as an auxochrome, which is expected to cause a bathochromic (red) shift in the absorbance maximum compared to the unsubstituted pyrazole.

Table 1: Predicted Spectroscopic Properties

| Property | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| UV Absorbance Maximum (λmax) | ~250-300 nm | Based on aminopyrazole chromophore |

| Molar Absorptivity (ε) | Moderate to High | Typical for aromatic systems with auxochromes |

| Fluorescence Emission | Potential for fluorescence | Aminopyrazoles can be fluorescent researchgate.net |

| Quantum Yield | Variable | Highly dependent on solvent and substitution |

Note: These are theoretical predictions and require experimental verification.

Coordination Chemistry with Metal Centers

The nitrogen atoms of the pyrazole ring and the exocyclic amino group in this compound make it a potential ligand for coordination with metal ions.

Ligand Binding Studies with Transition Metals (theoretical or in vitro)

There are no specific in vitro binding studies reported for this compound with transition metals. Theoretically, the two adjacent nitrogen atoms of the pyrazole ring can act as a chelating ligand, forming a stable five-membered ring with a metal center. The exocyclic amino group provides an additional potential binding site, allowing the molecule to act as a bidentate or even a bridging ligand. The oxolane oxygen is a weak Lewis base and is less likely to participate in coordination compared to the nitrogen atoms.

Formation of Metal-Organic Frameworks or Coordination Complexes (theoretical)

Pyrazolate-based ligands are widely used in the construction of metal-organic frameworks (MOFs). researchgate.netmdpi.com The N,N-donor atoms of the pyrazole ring are effective at bridging metal centers to form extended porous structures. It is conceivable that this compound could be used as a functionalized linker in the synthesis of novel MOFs. The oxolane and amine groups would project into the pores of the framework, potentially imparting specific properties such as altered polarity or sites for post-synthetic modification.

Table 2: Potential Coordination Modes

| Coordination Mode | Metal Center | Potential Structure |

|---|---|---|

| Bidentate (N,N-chelation) | Transition Metals (e.g., Cu, Zn, Ni) | Mononuclear complex |

| Bridging Ligand | Various | Dinuclear complex or 1D/2D/3D coordination polymer (MOF) |

Derivatization for Advanced Research Applications

The structure of this compound offers a platform for chemical modification to create tools for advanced research.

Introduction of Reporter Groups for Imaging Studies (e.g., Fluorophores, Spin Labels)

The primary amino group is a key handle for derivatization. It can be readily acylated or alkylated to attach various reporter groups. For fluorescence imaging, a common strategy would be to react the amine with an activated ester or sulfonyl chloride of a bright fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye). This would covalently link the pyrazole scaffold to a fluorescent tag, enabling its visualization in biological systems. For electron paramagnetic resonance (EPR) spectroscopy, the amine could be modified with a nitroxide spin label, such as a PROXYL or TEMPO derivative.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| Fluorescein |

| Rhodamine |

| BODIPY |

| PROXYL |

Conjugation Strategies for Bioconjugation Research

The primary amine at the C5 position of the pyrazole ring in this compound serves as a versatile nucleophilic handle for a variety of bioconjugation strategies. This exocyclic amine allows for the covalent attachment of the pyrazole core to biomolecules, such as proteins, peptides, and nucleic acids, through several well-established chemical reactions. The reactivity of this amine is a focal point in designing bioconjugates for research applications, including molecular probes and targeted therapeutics.

The nucleophilicity of the 5-aminopyrazole moiety makes it a suitable partner for reaction with various electrophilic functional groups. researchgate.netmdpi.comresearchgate.net These reactions typically result in the formation of stable covalent bonds, ensuring the integrity of the resulting bioconjugate under physiological conditions. The choice of conjugation strategy often depends on the nature of the biomolecule, the desired linker properties, and the specific application of the final conjugate.

Several key strategies can be employed for the bioconjugation of this compound, primarily targeting its reactive primary amine.

Amide Bond Formation: One of the most common methods for conjugating primary amines is through the formation of a stable amide bond. This can be achieved by reacting the 5-aminopyrazole with a biomolecule that has been functionalized with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester or a carbodiimide-activated carboxyl group. This approach is widely used due to the high stability of the resulting amide linkage.

Urea (B33335) and Thiourea (B124793) Linkages: Another strategy involves the reaction of the primary amine with an isocyanate or isothiocyanate to form a urea or thiourea linkage, respectively. These linkages are also highly stable and provide a robust connection between the pyrazole derivative and the biomolecule. This method is particularly useful when alternative reactive handles are desired. researchgate.net

Reductive Amination: The primary amine of this compound can also be conjugated to a biomolecule containing an aldehyde or ketone via reductive amination. This two-step process involves the initial formation of a Schiff base (imine), which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.

Michael Addition: The 5-aminopyrazole can act as a nucleophile in a Michael addition reaction with an α,β-unsaturated carbonyl compound present on a biomolecule. This reaction forms a carbon-nitrogen bond and is another effective method for creating a stable bioconjugate.

The versatility of the 5-aminopyrazole scaffold is further highlighted by its use as a building block for more complex heterocyclic systems, which can then be used in bioconjugation. beilstein-journals.orgbeilstein-journals.org The inherent chemical properties of the pyrazole ring, including its aromaticity and ability to participate in various reactions, contribute to its utility in the design of novel bioconjugates. fiveable.melibretexts.org

The following table summarizes potential conjugation strategies for this compound based on the reactivity of its primary amine group.

| Conjugation Strategy | Reactive Group on Biomolecule | Resulting Linkage | Key Features |

| Amide Bond Formation | Activated Carboxylic Acid (e.g., NHS ester) | Amide | Highly stable and common |

| Urea/Thiourea Formation | Isocyanate/Isothiocyanate | Urea/Thiourea | Stable alternative linkage |

| Reductive Amination | Aldehyde/Ketone | Secondary Amine | Forms a stable C-N bond |

| Michael Addition | α,β-Unsaturated Carbonyl | Carbon-Nitrogen Bond | Effective for specific linkers |

These strategies provide a toolbox for researchers to incorporate the this compound moiety into a wide range of biomolecules for diverse research purposes.

Applications As a Chemical Biology Research Tool

Development of Affinity Probes and Chemical Tags

Affinity probes are indispensable for identifying and studying the interactions of small molecules with their protein targets. nih.gov By incorporating reactive groups and reporter tags, a core molecule like 1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine can be converted into powerful probes for mapping these interactions within a complex biological milieu.

Photoaffinity labeling (PAL) is a powerful technique used to covalently capture both stable and transient small molecule-protein interactions (SMPIs) by using light to activate a photoreactive group. nih.gov A photoaffinity probe based on this compound would typically consist of three key components: the parent molecule as the recognition element (pharmacophore), a photoreactive moiety, and a reporter handle for enrichment and detection.